molecular formula C9H6F3NO B1398981 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile CAS No. 1226507-37-4

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Cat. No. B1398981
CAS RN: 1226507-37-4
M. Wt: 201.14 g/mol
InChI Key: LBZZRKWNYXSDDK-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is a chemical compound with the CAS Number: 1226507-37-4 . It has a molecular weight of 201.15 . The compound is colorless to white to yellow solid or semi-solid or liquid .


Molecular Structure Analysis

The molecular formula of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile is C9H6F3NO . The InChI code is 1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8,14H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile include a molecular weight of 201.15 . It is a colorless to white to yellow solid or semi-solid or liquid . The storage temperature should be at room temperature, in a dark place, and in an inert atmosphere .

Scientific Research Applications

Application in Dermatology

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile and related compounds, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a], have been investigated for dermatological applications. These compounds are nonsteroidal androgen receptor antagonists and show potential for sebum control and the treatment of androgenetic alopecia. Their rapid metabolism reduces the risk of unwanted systemic side effects, and they have been tested for phototoxicity, showing negative results in the 3T3 NRU assay, indicating a low risk of phototoxicity (Li et al., 2008).

Application in Sports Drug Testing

In the field of sports drug testing, the compound has been involved in the study of selective androgen receptor modulators (SARMs) like LGD-4033, which are performance-enhancing agents often distributed via the internet. A study characterized a substance related to LGD-4033, containing the core structure of SARMs, using various methods like nuclear magnetic resonance spectroscopy and liquid chromatography. This research is crucial for doping controls in sports (Thevis et al., 2015).

Application in Photodynamic Therapy

Compounds similar to 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile have been synthesized for potential use in photodynamic therapy of cancer. For instance, a fluorine analogue of hematoporphyrin was developed by converting benzyl 3,5-dimethyl-2-pyrrolecarboxylate to a 4-(2,2,2-trifluoro-1-hydroxyethyl) derivative. This area of research explores the use of such compounds in cancer treatment (Omote et al., 1996).

Application in Organic Synthesis and Chemistry

These compounds are also involved in the development of organic synthesis processes. For instance, (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile is a potassium-channel opener developed for treating urinary urge incontinence, with its synthesis involving an unsymmetrical Hantzsch reaction as a key step (Hopes et al., 2006).

Application in Vibrational Circular Dichroism (VCD)

The VCD spectra of chiral compounds containing the CF3 group, like 1-aryl-2,2,2-trifluoroethanols, have been studied for structural determination. This research is significant in the field of medicinal chemistry, as it helps determine the configuration of stereogenic carbons to which the CF3 group is bound (Abbate et al., 2019).

Safety and Hazards

The safety information for 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

3-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZZRKWNYXSDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 3-formylbenzonitrile (500 mg, 3.81 mmol), (trifluoromethyl)trimethylsilane (678 μL, 4.58 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 381 μL, 0.381 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 3 hours. Then, purification by silica gel column chromatography (hexane/ethyl acetate=7/3) was performed to give 3-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile (Compound CZ) (705 mg, yield: 92%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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